7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Overview
Description
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the formula C13H10ClNO2 . It has a net charge of 0, an average mass of 247.677, and a mono-isotopic mass of 247.04001 . It is a type of quinoline .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C13H10ClNO2/c14-7-4-5-11-9 (6-7)12 (13 (16)17)8-2-1-3-10 (8)15-11/h4-6H,1-3H2, (H,16,17)
. The SMILES string is C1CC2=C (C1)N=C3C=CC (=CC3=C2C (=O)O)Cl
. Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H10ClNO2 . It has an average mass of 247.677 and a mono-isotopic mass of 247.04001 .Scientific Research Applications
Synthesis and Anticancer Activity
A study on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives highlighted the synthesis of compounds through microwave irradiation, exhibiting significant anticancer activity. These derivatives were tested for their effect on cellular viability against various carcinoma cell lines, showing more potent effects than standard drugs. Apoptotic DNA fragmentation confirmed the induction of apoptosis in specific cell lines, suggesting the potential of these derivatives as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Antibacterial Properties
Research on new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids showed appreciable antibacterial activity compared with ciprofloxacin. The synthesis involved direct interaction between quinoline-3-carboxylic acid derivatives and primary α-amino acids, demonstrating a novel approach to enhancing antibacterial properties (Y. Al-Hiari et al., 2011).
Antimicrobial Activity
Another study synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, demonstrating broad-spectrum antimicrobial activity against various microorganisms. Microwave-irradiated methods provided a more efficient synthesis process, highlighting the potential of these compounds in developing new antimicrobial agents (H. Bhatt & Y. Agrawal, 2010).
Herbicide Resistance
Investigation into quinclorac resistance in Echinochloa phyllopogon identified multiple resistance mechanisms, including insensitivity to quinclorac-induced ethylene production and enhanced β-CAS activity for HCN detoxification. This study provides insights into managing herbicide resistance in agricultural settings (H. Yasuor et al., 2012).
Antitumor Activity
A synthesis study on cryptolepine derivatives using polyphosphorous acid catalyzed cyclization revealed compounds that inhibit proteasomal chymotrypsin-like activity in vitro and suppress breast cancer cell growth. This research contributes to the development of new antitumor agents (S. Wan et al., 2007).
properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPKYDOKVSIJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331153 | |
Record name | 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
462066-99-5 | |
Record name | 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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